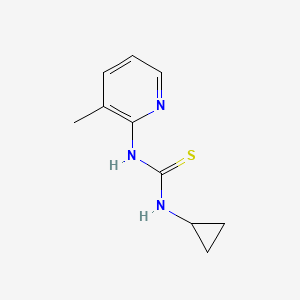![molecular formula C12H12ClN5O2 B4285750 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4285750.png)
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide
描述
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its immunosuppressive properties. It was first synthesized in 2003 by Pfizer, Inc. and has since been the subject of numerous scientific studies.
作用机制
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are important for the proliferation and differentiation of T cells and B cells, which are involved in the immune response. By inhibiting JAK3, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide reduces the production of these cytokines and thus suppresses the immune response.
Biochemical and Physiological Effects
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ). It has also been shown to reduce the proliferation of T cells and B cells, which are involved in the immune response. In addition, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been shown to reduce the production of antibodies, which are involved in the humoral immune response.
实验室实验的优点和局限性
One advantage of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide is its selectivity for JAK3. This allows for a more targeted approach to immunosuppression, which can reduce side effects. However, one limitation is that it can also inhibit JAK1 and JAK2 at higher concentrations, which can lead to side effects such as anemia and thrombocytopenia.
未来方向
There are a number of future directions for the study of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide. One area of research is the development of more selective JAK3 inhibitors. This could lead to a more targeted approach to immunosuppression with fewer side effects. Another area of research is the study of the long-term effects of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide on the immune system. This could help to better understand the risks and benefits of using this drug for the treatment of autoimmune diseases. Finally, there is also potential for the use of 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide in the treatment of other diseases such as cancer, where cytokine signaling pathways are also involved.
科学研究应用
4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide has been primarily studied for its immunosuppressive properties. It has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines. By inhibiting JAKs, 4-({[(2-chlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide reduces the production of pro-inflammatory cytokines and thus suppresses the immune response.
属性
IUPAC Name |
4-[(2-chlorophenyl)carbamoylamino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-18-6-9(10(17-18)11(14)19)16-12(20)15-8-5-3-2-4-7(8)13/h2-6H,1H3,(H2,14,19)(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOYJQZHSIAIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N)NC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-chlorophenyl)carbamoyl]amino}-1-methyl-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,5-dimethylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285676.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chlorophenyl)thiourea](/img/structure/B4285687.png)
![N-(2-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4285691.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4285695.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4285704.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4285709.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dichlorophenyl)thiourea](/img/structure/B4285720.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4285721.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-phenylpropanamide](/img/structure/B4285730.png)
![1-methyl-4-{[(propylamino)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4285737.png)
![N-[1-(2-thienyl)ethyl]-2-thiophenesulfonamide](/img/structure/B4285741.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4285761.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285768.png)